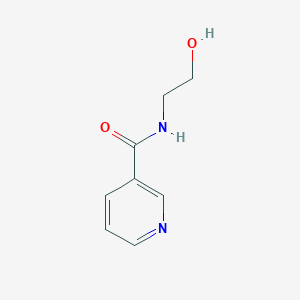

N-(2-Hydroxyethyl)nicotinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33142. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZLOWYUGKIWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211708 | |

| Record name | N-(2-hydroxyethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-73-2 | |

| Record name | N-(2-Hydroxyethyl)nicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)nicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyethyl)nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)nicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NICOTINOYLETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH3UT8GRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Hydroxyethyl)nicotinamide: Structure, Properties, and Synthesis

Abstract

N-(2-Hydroxyethyl)nicotinamide, a significant derivative of nicotinamide (Vitamin B3), holds a pivotal position in pharmaceutical sciences, primarily recognized as the principal denitrated metabolite of the antianginal drug Nicorandil. This dual identity as a key synthetic precursor and a biologically relevant metabolite makes a thorough understanding of its chemical attributes essential for researchers in drug development, pharmacology, and medicinal chemistry. This technical guide provides a comprehensive analysis of the chemical structure, physicochemical properties, established synthesis protocols, and safety considerations of this compound. By consolidating spectroscopic data, step-by-step experimental procedures, and its metabolic context, this document serves as an authoritative resource for scientists engaged in the study and application of this versatile molecule.

Introduction and Core Concepts

This compound (CAS No. 6265-73-2) is a pyridinecarboxamide derivative that integrates a nicotinamide core with a 2-hydroxyethyl group via an amide linkage.[1] Its prominence in the scientific literature stems largely from its relationship with Nicorandil, a potassium channel activator and nitric oxide donor used in the treatment of angina.[2][3] Following administration, Nicorandil is extensively metabolized in the body, with the primary pathway being denitration to yield this compound, which is pharmacologically inactive regarding vasodilation.[4]

This metabolic relationship dictates one of its primary applications: its use as a crucial starting material or intermediate in the synthesis of Nicorandil and its analogues.[5][6] Furthermore, its structural similarity to nicotinamide suggests potential intrinsic biological activities, including anti-inflammatory and antioxidant properties, which are areas of ongoing research interest.[1][4] This guide aims to provide the foundational chemical knowledge required for such investigations.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's identity and physical characteristics is fundamental for its application in a laboratory setting, influencing everything from solvent selection to analytical method development.

Nomenclature and Structural Identifiers

-

IUPAC Name: N-(2-hydroxyethyl)pyridine-3-carboxamide[1]

-

CAS Number: 6265-73-2[1]

-

Synonyms: SG-86, Nicorandil Amide, N-Nicotinoylethanolamine, Nicorandil EP Impurity B[1][7]

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [1]

// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; N2 [label="N"]; C7 [label="C"]; C8 [label="C"]; O2 [label="O"]; H1 [label="H"]; // Pyridine H H2 [label="H"]; // Pyridine H H3 [label="H"]; // Pyridine H H4 [label="H"]; // Pyridine H H5 [label="H"]; // Amide H H6 [label="H"]; // Ethyl H H7 [label="H"]; // Ethyl H H8 [label="H"]; // Ethyl H H9 [label="H"]; // Ethyl H H10 [label="H"]; // Hydroxyl H

// Define positions (adjust as needed for clarity) C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; N1 [pos="1.2,2.1!"]; C3 [pos="0,2.8!"]; C4 [pos="-1.2,2.1!"]; C5 [pos="-1.2,0.7!"]; C6 [pos="-2.6,0!"]; O1 [pos="-2.6,-1.2!"]; N2 [pos="-3.9,0.7!"]; C7 [pos="-5.2,0!"]; C8 [pos="-6.5,0.7!"]; O2 [pos="-7.8,0!"];

// Dummy nodes for hydrogens for positioning H1_pos [pos="2.1,0.2!", style=invis]; H2_pos [pos="2.1,2.6!", style=invis]; H3_pos [pos="0,3.7!", style=invis]; H4_pos [pos="-2.1,2.6!", style=invis]; H5_pos [pos="-3.9,1.7!", style=invis]; H10_pos [pos="-8.7,0.5!", style=invis];

// Draw bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C5 -- C6; C6 -- O1 [style=double]; C6 -- N2; N2 -- C7; C7 -- C8; C8 -- O2;

// Draw Hydrogens C1 -- H1_pos [label="H"]; C2 -- H2_pos [label="H"]; C3 -- H3_pos [label="H"]; C4 -- H4_pos [label="H"]; N2 -- H5_pos [label="H"]; O2 -- H10_pos [label="H"];

// Ethyl hydrogens (simplified representation) C7 -- "-5.5,-0.9!" [label="H"]; C7 -- "-4.9,-0.9!" [label="H"]; C8 -- "-6.2,1.6!" [label="H"]; C8 -- "-6.8,1.6!" [label="H"]; } "Chemical Structure of this compound"

Physicochemical Data

The physicochemical properties are critical for predicting the compound's behavior in various biological and chemical systems, including its absorption and distribution. The presence of both a hydrophilic hydroxyl group and a lipophilic pyridine ring gives the molecule a balanced character.[3]

| Property | Value | Source(s) |

| Physical State | White to off-white crystalline solid | [4] |

| Melting Point | 92 °C | |

| Boiling Point | 185-195 °C (at 0.4-0.6 Torr) | |

| Solubility | Slightly soluble in Water, Methanol, DMSO | [5] |

| Density | ~1.212 g/cm³ (Predicted) | [5] |

| logP (Octanol-Water) | -0.1 (Experimental) | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 4 | [3] |

| Topological Polar Surface Area | 62.2 Ų | [1] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical research and drug development. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆): A representative proton NMR spectrum displays characteristic signals corresponding to the aromatic protons of the pyridine ring, the amide proton, the hydroxyl proton, and the two methylene groups of the ethyl chain.

-

δ 9.00 (s, 1H): Amide NH

-

δ 8.68 (m, 2H): Aromatic CH (Pyridine ring)

-

δ 8.17 (d, 1H): Aromatic CH (Pyridine ring)

-

δ 7.60 (m, 1H): Aromatic CH (Pyridine ring)

-

δ 4.74 (m, 1H): Hydroxyl OH

-

δ 3.51 (m, 2H): Methylene CH₂ adjacent to OH

-

δ 3.36 (m, 2H): Methylene CH₂ adjacent to NH

-

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the unique carbon environments within the molecule. Based on typical chemical shifts, the approximate peak locations are as follows:

-

~165 ppm: Amide Carbonyl (C =O)

-

~152, 148, 135, 129, 123 ppm: Aromatic Carbons (C -Pyridine)

-

~60 ppm: Methylene Carbon adjacent to OH (-C H₂-OH)

-

~42 ppm: Methylene Carbon adjacent to NH (-NH-C H₂)

Note: Specific peak assignments can be confirmed through advanced 2D NMR techniques. A reference spectrum is available on SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Monoisotopic Mass: 166.0742 g/mol [1]

-

Key Fragments (GC-MS): In a typical electron ionization mass spectrum, a prominent peak is observed at m/z 106 .[1] This fragment likely corresponds to the nicotinoyl cation ([C₆H₄NCO]⁺), formed by the cleavage of the amide bond, a common fragmentation pathway for such structures.

Synthesis and Purification Protocols

The synthesis of this compound is typically achieved via nucleophilic acyl substitution, forming the central amide bond. Below are two common, reliable methods. The choice between them often depends on the starting material availability, scale, and desired purity.

Method 1: From Nicotinic Acid via an Acyl Chloride Intermediate

This method involves the activation of the carboxylic acid group of nicotinic acid with thionyl chloride to form a highly reactive acyl chloride, which then readily reacts with ethanolamine. This is a robust and high-yielding laboratory-scale procedure.

Causality: The conversion of the carboxylic acid to an acyl chloride is necessary because the hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride provides an efficient conversion, and the subsequent reaction with the amine nucleophile (ethanolamine) is rapid and generally irreversible.

Experimental Protocol:

-

Activation: Suspend nicotinic acid (e.g., 0.385 g, 3.13 mmol) in anhydrous toluene (15 mL) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add thionyl chloride (e.g., 455 μL, 6.26 mmol, 2.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 4 hours. The solid should dissolve as the acyl chloride forms.

-

Work-up 1: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under vacuum. Wash the solid residue three times with diethyl ether to remove residual impurities.

-

Amidation: Add fresh anhydrous toluene (15 mL) to the solid residue, followed by ethanolamine (e.g., 756 μL, 12.52 mmol, 4.0 eq).

-

Stir the resulting mixture at 50 °C overnight.

-

Work-up 2: Remove the solvent under vacuum.

-

Purification: Purify the solid residue by silica gel column chromatography, eluting with a dichloromethane/methanol mixture (e.g., 9.2:0.8 v/v) to yield the pure product as a white solid (typical yield: ~86%).

Method 2: Direct Amidation from an Ester

This method involves the direct reaction of an ester of nicotinic acid, such as ethyl nicotinate or methyl nicotinate, with ethanolamine. This approach avoids the use of harsh reagents like thionyl chloride and is often preferred for industrial-scale production due to its simplicity and atom economy.

Causality: This is a classic nucleophilic acyl substitution where the amine (ethanolamine) is a stronger nucleophile than the alcohol (ethanol or methanol). Heating the reaction drives it to completion, often by distilling off the alcohol byproduct. Using an excess of ethanolamine can further increase the reaction rate.

Experimental Protocol:

-

Reaction Setup: Charge a reactor with ethyl nicotinate (e.g., 1 part by weight) and ethanolamine (e.g., 0.6 parts by weight, ~1.5 eq).

-

Add ethanol as a solvent (e.g., 1.12 parts by volume).

-

Reaction: Heat the solution to reflux and maintain for approximately 3.5-4 hours.

-

Work-up: Monitor the reaction by TLC or HPLC until the starting ester is consumed.

-

Isolation: Fractionally distill the ethanol and excess ethanolamine under reduced pressure.

-

Crystallization: The molten residue of this compound can be cooled to induce crystallization. Further purification can be achieved by recrystallization from a suitable solvent like acetone or ethyl acetate.

Biological Activity and Mechanism of Action

Role as a Metabolite of Nicorandil

The primary biological relevance of this compound is as the main, inactive metabolite of Nicorandil. The biotransformation pathway is a simple denitration, which removes the nitric oxide-donating moiety responsible for part of Nicorandil's vasodilatory effect.[2] This metabolic stability and its status as the major urinary metabolite make it a key analyte in pharmacokinetic studies of Nicorandil.[4]

Intrinsic Biological Properties (Putative)

While its parent compound, nicotinamide, is well-studied for its biological effects, research into the intrinsic activities of this compound is less extensive. However, based on its structural class, several activities are plausible and represent areas for further investigation:

-

Anti-inflammatory Effects: Nicotinamide has been shown to exert anti-inflammatory properties, partly by inhibiting nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] It is hypothesized that this compound may share some of these properties, making it a candidate for topical applications in skin conditions.[4]

-

Antioxidant Properties: Research suggests that nicotinamide derivatives may possess antioxidant activity, protecting cells from damage caused by reactive oxygen species.[1] This activity could be evaluated quantitatively using standard assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

-

PARP Inhibition: Nicotinamide is a known inhibitor of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death.[9][10] Inhibition of PARP is a potential therapeutic strategy in various diseases. Whether the hydroxyethyl substitution affects this inhibitory activity is a key question for future research.

It must be emphasized that quantitative data and detailed mechanistic studies specifically for this compound's intrinsic activities are currently lacking in the public domain. Researchers should exercise caution and not directly extrapolate the potency and mechanisms of nicotinamide to this derivative without direct experimental validation.

Safety, Handling, and Storage

Based on available safety data, this compound should be handled with standard laboratory precautions.

-

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word: Warning

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: The compound is stable under standard conditions. It should be stored in a tightly sealed container in a dry, dark place at room temperature.[5]

Conclusion

This compound is a molecule of significant interest due to its dual role as a key metabolite of a clinically important drug and as a versatile synthetic intermediate. Its chemical properties are well-defined, and robust synthesis protocols are readily available, enabling its use in a wide range of research and development settings. While its own biological activity profile is an emerging area of study, its structural relationship to nicotinamide provides a strong rationale for investigating its potential as an anti-inflammatory or antioxidant agent. This guide provides the core technical information necessary to support such future investigations and to facilitate its application in the synthesis of novel pharmaceutical agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nicorandil - Impurity B. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2O2). Retrieved from [Link]

- Monfrecola, G., et al. (2013). Nicotinamide downregulates gene expression of interleukin-6, interleukin-10, monocyte chemoattractant protein-1, and tumour necrosis factor-α gene expression in HaCaT keratinocytes after ultraviolet B irradiation.

- Chen, C. F., et al. (2012). Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia. Critical Care Medicine, 40(2), 532-537.

- Saldeen, J., & Welsh, N. (2003). Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis. Molecular and Cellular Biochemistry, 193(1-2), 127-136.

-

Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). DPPH antioxidant activity: the highest level (lowest IC50) found in this study, and levels found for other substances. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine theoretical IC50 value for in vitro DPPH assay? Retrieved from [Link]

- Salech, F., et al. (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience, 12, 255.

- ACS Publications. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry.

- Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology, 20 Suppl 3, S34-44.

- PubMed Central (PMC). (2020). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience.

- Chinese Journal of Natural Medicines. (2020). The mass spectrum of nicotinamide in ESI+ modeproposed (A) and MS fragmentation mechanism (B).

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinamide- and caspase-mediated inhibition of poly(ADP-ribose) polymerase are associated with p53-independent cell cycle (G2) arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1178873) | 6265-73-2 [evitachem.com]

- 4. CAS 6265-73-2: this compound | CymitQuimica [cymitquimica.com]

- 5. lookchem.com [lookchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. clearsynth.com [clearsynth.com]

- 8. Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]

Synthesis of N-(2-Hydroxyethyl)nicotinamide from nicotinic acid

An In-Depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)nicotinamide from Nicotinic Acid

Abstract

This compound, a significant derivative of nicotinic acid (Vitamin B3), serves as a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of the anti-anginal drug Nicorandil.[1][2][3] It also finds applications in the cosmetics sector for its skin-enhancing properties.[4][5] This guide provides a comprehensive technical overview of the primary synthetic routes for producing this compound from nicotinic acid. We will explore two principal, field-proven methodologies: a two-step process involving esterification followed by amidation, and a one-pot synthesis via an acyl chloride intermediate. The document delves into the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and discusses methods for characterization and process optimization. The objective is to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively synthesize and validate this important compound.

Introduction

This compound, also known by synonyms such as N-Nicotinoylethanolamine or SG-86, is a bifunctional molecule incorporating the pyridine ring of nicotinic acid and a primary alcohol moiety.[2][5] Its chemical structure, featuring a hydrophilic hydroxyethyl group, enhances its solubility and modulates its biological activity compared to its parent compound, nicotinamide.

The primary industrial and scientific interest in this compound stems from its role as the key precursor to Nicorandil, a potassium channel opener and nitric oxide donor used for treating angina.[1] Beyond its pharmaceutical importance, its moisturizing and anti-inflammatory properties have made it a valuable ingredient in advanced skincare formulations.[4][5] The synthesis of this molecule from readily available nicotinic acid is a foundational process in medicinal and industrial chemistry. This guide focuses on the most efficient and scalable chemical transformations to achieve this synthesis with high yield and purity.

Synthetic Methodologies: A Comparative Analysis

The formation of the amide bond between the carboxylic acid of nicotinic acid and the amino group of ethanolamine is the central transformation in this synthesis. This is achieved primarily through nucleophilic acyl substitution.[4] Direct reaction is challenging and requires harsh conditions; therefore, activation of the carboxylic acid is necessary. Below, we compare the two most effective strategies.

Route 1: Two-Step Synthesis via Esterification and Amidation

This classic and robust method involves two distinct, high-yielding steps. First, nicotinic acid is converted to a more reactive nicotinate ester. This ester is then reacted with ethanolamine to form the final amide product.

-

Step 1: Esterification of Nicotinic Acid: The carboxylic acid is converted to an ester, typically a methyl or ethyl nicotinate, through Fischer-Speier esterification.[6][7] This acid-catalyzed reaction involves refluxing nicotinic acid with an excess of a simple alcohol (e.g., methanol) and a strong acid catalyst like sulfuric acid (H₂SO₄).[7][8] The alcohol serves as both a reactant and the solvent, driving the equilibrium towards the ester product.

-

Step 2: Amidation of the Nicotinate Ester: The purified nicotinate ester is subsequently reacted with ethanolamine. The nitrogen atom of ethanolamine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol's alkoxy group and forming the stable amide bond.[4] This step is often performed at a moderately elevated temperature (e.g., 55-65°C) to ensure a reasonable reaction rate.[9][10]

Route 2: One-Pot Synthesis via Acyl Chloride Intermediate

This method activates the nicotinic acid by converting it into a highly reactive nicotinoyl chloride intermediate. This intermediate is not isolated but is reacted in situ with ethanolamine.

-

Activation: Nicotinic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), in an inert anhydrous solvent like toluene.[2] This reaction is typically heated to reflux to drive the formation of nicotinoyl chloride, with gaseous byproducts (SO₂ and HCl) being evolved.[2][11]

-

Amidation: After the formation of the acyl chloride is complete and the reaction mixture is cooled, ethanolamine is added. The reaction is highly exothermic and proceeds rapidly at moderate temperatures (e.g., 50°C) to yield this compound.[2] The primary advantage of this route is its speed and the high reactivity of the intermediate. However, it requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

Methodology Comparison

| Feature | Route 1: Esterification-Amidation | Route 2: Acyl Chloride Formation |

| Starting Materials | Nicotinic acid, Alcohol (e.g., Methanol), H₂SO₄, Ethanolamine | Nicotinic acid, Thionyl Chloride (SOCl₂), Toluene, Ethanolamine |

| Number of Steps | Two (isolation of ester intermediate recommended) | One-pot (in-situ intermediate) |

| Advantages | Milder reagents, high yields, well-established industrial process.[9] | Faster reaction time, highly reactive intermediate. |

| Disadvantages | Longer overall process time. | Requires handling of corrosive and hazardous SOCl₂. |

| Typical Overall Yield | >90% | ~85-90%[2] |

Core Synthetic Pathways and Mechanisms

Visualizing the flow of these reactions is key to understanding the chemical transformations.

Diagram 1: High-level overview of the two primary synthetic routes.

Mechanism of Amide Formation

The core of the synthesis is the nucleophilic acyl substitution reaction. The diagram below illustrates this fundamental mechanism, which applies to both the amidation of the ester (Route 1) and the acyl chloride (Route 2).

Diagram 2: The fundamental mechanism for amide bond formation.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for reaction, isolation, and purification to yield a high-purity final product.

Protocol A: Two-Step Synthesis via Methyl Nicotinate

Step 1: Synthesis of Methyl Nicotinate

-

Setup: To a round-bottom flask equipped with a reflux condenser, add nicotinic acid (e.g., 50 g).

-

Reagents: Add methanol (250 mL) and slowly add concentrated sulfuric acid (10 mL) while cooling the flask in an ice bath.[7][8]

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude methyl nicotinate.

Step 2: Synthesis of this compound

-

Setup: In a clean reaction vessel, dissolve the crude methyl nicotinate from the previous step.

-

Reagents: Add ethanolamine (1.1 equivalents relative to the starting nicotinic acid).[9]

-

Reaction: Heat the mixture to 60-65°C and stir for 4-6 hours.[4][10] The reaction progress can be monitored by TLC.

-

Crystallization & Isolation: Upon completion, cool the reaction mixture to 30-40°C. Add an anti-solvent such as isopropyl ether or acetone to induce crystallization.[4][9][10]

-

Purification: Continue cooling the mixture to 0-10°C to maximize precipitation. Stir for 1-2 hours, then collect the white crystalline solid by filtration. Wash the filter cake with cold anti-solvent and dry under vacuum at 50-60°C.[9] This method typically yields the final product with >95% purity.[4][9]

Protocol B: One-Pot Synthesis via Nicotinoyl Chloride

-

Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend nicotinic acid (e.g., 0.385 g, 3.13 mmol) in anhydrous toluene (15 mL).[2]

-

Activation: Add thionyl chloride (e.g., 455 µL, 6.26 mmol, 2 equivalents) to the suspension. Heat the mixture to reflux (approx. 110°C, or 140°C in the cited literature for a higher boiling setup) for 4 hours.[2] The solid should dissolve as the reactive acyl chloride forms.

-

Solvent Removal: After cooling, remove the excess thionyl chloride and toluene under vacuum. The resulting solid residue is nicotinoyl chloride hydrochloride.

-

Amidation: Wash the residue with anhydrous ether. Add fresh anhydrous toluene (15 mL), followed by the slow addition of ethanolamine (e.g., 756 µL, 12.52 mmol, 4 equivalents).[2]

-

Reaction: Stir the mixture at 50°C overnight.

-

Purification: After the reaction is complete, remove the solvent under vacuum. Purify the solid residue by silica gel column chromatography using a dichloromethane/methanol mixture (e.g., 9.2:0.8) as the eluent to obtain the pure product.[2]

Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. The following data are characteristic of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][5] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 89-92 °C | [2][9] |

| Solubility | Soluble in water and alcohol; slightly soluble in DMSO and methanol. | [3][5] |

| ¹H NMR (DMSO-d₆) | Key signals: δ 9.00 (s, 1H, NH), 8.68 (m, 2H, Ar-H), 8.17 (d, 1H, Ar-H), 7.60 (m, 1H, Ar-H), 4.74 (m, 1H, OH), 3.51 (m, 2H, CH₂), 3.36 (m, 2H CH₂). | [2] |

Conclusion

The synthesis of this compound from nicotinic acid is a well-understood and optimized process critical for the production of pharmaceuticals like Nicorandil. Both the two-step esterification-amidation route and the one-pot acyl chloride method offer high yields and produce a high-purity product. The choice between them often depends on the scale of the synthesis, available equipment, and safety considerations regarding reagent handling. The two-step process is generally favored for its use of milder reagents and its proven scalability in industrial settings. This guide provides the foundational knowledge and practical protocols for scientists to successfully execute and adapt these syntheses for research and development purposes.

References

-

PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

- Google Patents. (n.d.). KR20140013232A - Process for the preparation of this compound and nicorandil.

- Google Patents. (n.d.). US2280040A - Preparation of nicotinic acid amide.

- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.

- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.

-

National Center for Biotechnology Information. (n.d.). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. PubMed Central. [Link]

- Google Patents. (n.d.). US2752355A - Process for the preparation of nicotinamide.

-

Ataman Kimya. (n.d.). NICOTINIC ACID AMIDE. Ataman Kimya. [Link]

-

Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti. [Link]

-

Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

-

ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid? ResearchGate. [Link]

Sources

- 1. Buy this compound (EVT-1178873) | 6265-73-2 [evitachem.com]

- 2. N-(2-HYDROXYETHYL)NITOTINAMIDE | 6265-73-2 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Buy this compound | 6265-73-2 [smolecule.com]

- 5. CAS 6265-73-2: this compound | CymitQuimica [cymitquimica.com]

- 6. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. KR20140013232A - Process for the preparation of this compound and nicorandil - Google Patents [patents.google.com]

- 11. media.neliti.com [media.neliti.com]

N-(2-Hydroxyethyl)nicotinamide: A Comprehensive Technical Guide to the Principal Metabolite of Nicorandil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)nicotinamide (HEN), the principal metabolite of the anti-anginal drug Nicorandil. We delve into the metabolic transformation of Nicorandil, detailing the hepatic denitration process that yields HEN. The guide explores the pharmacokinetics of this conversion and the subsequent metabolism of HEN through the nicotinamide pathway. Furthermore, this document serves as a practical resource for laboratory professionals by providing detailed, step-by-step protocols for both the chemical synthesis of HEN and its subsequent use as a key precursor in the manufacturing of Nicorandil. Methodologies for the analytical quantification of HEN and Nicorandil, particularly High-Performance Liquid Chromatography (HPLC), are presented with an emphasis on the rationale behind experimental choices. This guide is intended to be an essential resource for researchers in drug metabolism, pharmacokinetics, and pharmaceutical manufacturing, providing the technical and theoretical foundation for understanding and working with this significant metabolite.

Introduction

Overview of Nicorandil

Nicorandil, chemically known as N-[2-(Nitro-oxy) ethyl]-3-pyridine carboxamide, is a cardiovascular drug utilized in the prevention and treatment of angina pectoris.[1][2] Its therapeutic efficacy is rooted in a unique dual mechanism of action. Structurally, it consists of a nicotinamide derivative combined with a nitrate moiety, allowing it to function as both a potassium channel activator and a nitric oxide (NO) donor.[3][4] By activating ATP-sensitive potassium channels (KATP), Nicorandil induces hyperpolarization of vascular smooth muscle cells, leading to arterial vasodilation and afterload reduction.[1] Simultaneously, its nitrate-like properties stimulate guanylate cyclase, increasing cyclic Guanosine Monophosphate (cGMP) levels and promoting venous vasodilation, which reduces cardiac preload.[3][5] This balanced vasodilator effect on both arterial and venous systems improves coronary blood flow without inducing the "coronary steal" phenomenon.[1][3]

This compound (HEN): The Primary Metabolite

Upon administration, Nicorandil undergoes extensive metabolism, primarily in the liver.[1] The main biotransformation pathway is denitration, which cleaves the nitrooxy group to yield its principal metabolite, This compound , also referred to in literature as HEN, 2-nicotinamidoethanol, or SG-86.[1][4][6] With the chemical formula C₈H₁₀N₂O₂, HEN is considered a pharmacologically inactive metabolite, as the removal of the nitrate group eliminates the nitric oxide-donating capacity.[1][4][7] Understanding the formation, pharmacokinetics, and analytical detection of HEN is critical for comprehensive studies of Nicorandil's disposition in the body and for the quality control of its synthesis, where HEN serves as a key intermediate.[6][8]

Metabolic Pathway and Pharmacokinetics of Nicorandil

The Denitration Process

The metabolic conversion of Nicorandil to this compound is the first and most significant step in its elimination. This reaction is a simple hydrolysis of the nitrate ester, effectively removing the nitrooxy moiety and replacing it with a hydroxyl group.

-

Reaction: Nicorandil → this compound + Nitric Oxide (implicated)

-

Location: This biotransformation occurs predominantly through extensive hepatic metabolism.[1] Research in animal models also indicates that this conversion can take place in myocardial mitochondria.[9]

Subsequent Metabolism of HEN

Following its formation, HEN enters the well-established nicotinamide metabolic pathway.[1][3] It is further degraded into several derivatives, including nicotinic acid, nicotinuric acid, and N-methylnicotinamide.[3] These metabolites are ultimately excreted in the urine.[3] A noteworthy aspect of this pathway is the potential for these nicotinamide derivatives to merge into the body's endogenous pool of NAD/NADP coenzymes.[4][10] During repeated dosing of Nicorandil, this can lead to a saturable elimination process, causing a minor but significant accumulation of the drug and its metabolites.[4][10]

Pharmacokinetic Profile

Nicorandil is characterized by rapid and nearly complete absorption from the gastrointestinal tract, with an oral bioavailability exceeding 75%, indicating a lack of significant first-pass hepatic metabolism.[3][4][11] This leads to a predictable dose-to-plasma concentration relationship.[3] Following oral administration, HEN appears rapidly in the bloodstream, signifying the efficiency of the denitration process.[6]

| Parameter | Value | Source |

| Oral Bioavailability | >75% | [3][4][11] |

| Time to Peak Plasma Conc. (Tmax) | 30 - 60 minutes | [3] |

| Apparent Elimination Half-life (t½) | ~1 hour | [10][11] |

| Metabolism | Extensive hepatic denitration | [1] |

| Primary Metabolite | This compound (HEN) | [1][3] |

| Excretion | Primarily renal (as metabolites) | [3] |

Synthesis and Chemical Properties

HEN is not only a metabolite but also a critical starting material for the chemical synthesis of Nicorandil.[8][12] This section details the laboratory-scale synthesis of HEN and its subsequent conversion to the active pharmaceutical ingredient.

Synthesis of this compound (HEN)

The synthesis of HEN is a straightforward amidation reaction. A common and efficient method involves the reaction of an ethyl nicotinate with ethanolamine.[13] This approach is often performed without a solvent, which offers advantages in industrial-scale production by yielding high purity and excellent yields (approaching 97%), minimizing the need for complex purification steps like chromatography.[14][15]

Rationale: This protocol utilizes a direct reaction between ethyl nicotinate and ethanolamine. Heating the mixture drives the reaction towards the formation of the more stable amide bond, releasing ethanol as a byproduct. The absence of a solvent simplifies the workup and purification process.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, add 0.033 moles of ethyl nicotinate.

-

Addition of Amine: While stirring, add 0.035 moles of ethanolamine dropwise to the flask.[13]

-

Reaction: Heat the mixture to approximately 60-70°C and maintain reflux for 3-4 hours.[14][15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the precipitate several times with cold water or ethanol to remove any unreacted starting materials.[13]

-

Drying: Dry the resulting white crystalline product, this compound, under vacuum. The expected melting point is 92-94°C.[13]

Role of HEN as a Precursor for Nicorandil Synthesis

HEN is the immediate precursor for Nicorandil. The synthesis involves an O-nitration reaction, where the hydroxyl group of HEN is converted into a nitrate ester.[8] Using a controlled nitrating mixture, such as nitric acid with acetic anhydride, is particularly advantageous as it mitigates the safety risks associated with using fuming nitric acid alone and results in excellent yields and product quality.[8][12]

Rationale: This procedure uses a mixture of nitric acid and acetic anhydride to form a potent but controllable nitrating agent, acetyl nitrate. The reaction is conducted at a reduced temperature to control the exothermic nature of the nitration and to prevent unwanted side reactions.

-

Prepare Nitrating Mixture: In a three-neck flask cooled in an ice bath (0-5°C), cautiously add 68% nitric acid.[16][17]

-

Slow Addition: Slowly add acetic anhydride (and acetic acid, if used) dropwise to the nitric acid while maintaining the temperature between 0-5°C.[16][17] Stir the mixture for at least 1.5 hours at this temperature to allow for the formation of the nitrating agent.

-

Add HEN: Add solid this compound (5.00g, 30.088mmol, as an example) portion-wise to the nitrating mixture.[16]

-

Reaction: Remove the ice bath and allow the reaction to warm to 20-30°C. Stir for approximately 3.5 hours.[16] Monitor the disappearance of the HEN starting material by HPLC.

-

Quenching: Once the reaction is complete, carefully pour the reaction solution into a beaker containing cold, dilute aqueous ammonia (e.g., 12%) to neutralize the acid and precipitate the product.[16]

-

Isolation and Drying: Cool the resulting slurry to 0-5°C to complete crystallization. Filter the white solid, wash with cold water, and dry under reduced pressure to yield Nicorandil.[16]

Analytical Methodologies for Detection and Quantification

Accurate quantification of Nicorandil and its primary metabolite HEN in various matrices, from in-vitro decomposition studies to pharmaceutical formulations, is essential. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[13]

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the method of choice due to its ability to effectively separate the parent drug, Nicorandil, from its more polar metabolite, HEN. The C18 (ODS) stationary phase retains the less polar Nicorandil longer than the more polar HEN, allowing for baseline resolution. UV detection is suitable as both molecules contain a chromophore (the pyridine ring) that absorbs UV light.

-

Instrumentation: Utilize an HPLC system equipped with a UV detector, an autosampler, and a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 10 µm particle size).[13]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a methanol and water mixture, typically in a 60:40 (v/v) ratio.[13] Degas the mobile phase using sonication or vacuum filtration before use to prevent bubbles in the system.

-

Standard and Sample Preparation:

-

Prepare stock solutions of Nicorandil and HEN standards in the mobile phase.

-

Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range.

-

Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Conditions:

-

Analysis and Quantification:

-

Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

-

Inject the unknown samples.

-

Identify HEN and Nicorandil peaks based on their retention times (HEN, being more polar, will elute earlier, e.g., tR ≈ 4.3 min, while Nicorandil will elute later, e.g., tR ≈ 5.0 min).[13]

-

Quantify the concentration of each compound in the samples by interpolating their peak areas from the calibration curve.

-

Advanced Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantifying low levels of HEN in biological fluids (plasma, urine), LC-MS/MS is the gold standard.

Rationale: This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. After separation on the HPLC column, the analyte is ionized (typically via electrospray ionization, ESI) and enters the mass spectrometer. In Selected Reaction Monitoring (SRM) mode, a specific precursor ion (e.g., the protonated molecular ion of HEN, [M+H]⁺ at m/z 167.08) is selected, fragmented, and a specific product ion is monitored.[18][19] This process is highly specific and virtually eliminates matrix interference, providing superior limits of detection and quantification.

Conclusion

This compound is central to the pharmacology and chemistry of Nicorandil. As the drug's primary and pharmacologically inactive metabolite, its formation via hepatic denitration dictates the pharmacokinetic profile and elimination pathway of Nicorandil. Understanding this metabolic conversion and the subsequent entry of HEN into the nicotinamide pathway is essential for drug development professionals. Furthermore, HEN's role as the direct precursor in the chemical synthesis of Nicorandil makes its own synthesis and purification a critical step in pharmaceutical manufacturing. The analytical methods detailed in this guide, particularly HPLC, provide robust and reliable means for the quantification and quality control of both the metabolite and the active drug, ensuring consistency and safety. This guide serves as a foundational technical resource for scientists and researchers engaged in the study and application of Nicorandil.

References

-

PubChem. (n.d.). Nicorandil. National Center for Biotechnology Information. Retrieved from [Link]

-

Gorman, I., & El-Omar, M. (n.d.). Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris. NIH. Retrieved from [Link]

-

Frydman, A. M. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

-

Gajewska, M., & Ocioszynska, I. (n.d.). Determination of n-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product. Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

Labrid, C., et al. (1989). Pharmacokinetics of nicorandil. The American Journal of Cardiology. Retrieved from [Link]

-

Sutton, G. (2000). Nicorandil – Review of Pharmacological Properties and Clinical Applications. AdisInsight. Retrieved from [Link]

- Google Patents. (n.d.). EP2658839A1 - Process for the manufacture of nicorandil. Google Patents.

-

Kondo, T., et al. (1998). Nicorandil metabolism in rat myocardial mitochondria. Biological & Pharmaceutical Bulletin. Retrieved from [Link]

- Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil. Google Patents.

- Google Patents. (n.d.). KR20140013232A - Process for the preparation of this compound and nicorandil. Google Patents.

-

PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitation of Nicorandil in Pharmaceutical Formulations by Spectrophotometry. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil. Google Patents.

-

Stratford, M. R., et al. (1991). Nicotinamide pharmacokinetics in patients. British Journal of Cancer. Retrieved from [Link]

-

Cartei, F., et al. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme. Acta Oncologica. Retrieved from [Link]

-

Kukovetz, W. R., et al. (1992). Molecular mechanism of action of nicorandil. Journal of Cardiovascular Pharmacology. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H10N2O2). PubChemLite. Retrieved from [Link]

-

ResearchGate. (n.d.). Predominant mechanism of action of nicorandil in different experimental models. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, antinociceptive activity and pharmacokinetic profiles of nicorandil and its isomers. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of nicorandil (N-(2-hydroxyethyl)-nicotinamide nitrate). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the proposed methods for determination of nicotinamide. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Nicotinamide pharmacokinetics in normal volunteers and patients undergoing palliative radiotherapy. Semantic Scholar. Retrieved from [Link]

-

Shibata, S., et al. (1984). Relaxing Effect of Nicorandil (N-2-(hydroxyethyl)-nicotinamide Nitrate), a New Anti-Angina Agent, on the Isolated Vascular Smooth Muscle. European Journal of Pharmacology. Retrieved from [Link]

-

PubMed Central. (n.d.). Reviewing neonicotinoid detection with electroanalytical methods. NIH. Retrieved from [Link]

-

Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

-

NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. NIH. Retrieved from [Link]

Sources

- 1. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicorandil | 65141-46-0 [chemicalbook.com]

- 3. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular mechanism of action of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-1178873) | 6265-73-2 [evitachem.com]

- 7. This compound | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. EP2658839A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 9. Nicorandil metabolism in rat myocardial mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. Buy this compound | 6265-73-2 [smolecule.com]

- 15. KR20140013232A - Process for the preparation of this compound and nicorandil - Google Patents [patents.google.com]

- 16. Nicorandil synthesis - chemicalbook [chemicalbook.com]

- 17. EP2658839B1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 18. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 19. Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of N-(2-Hydroxyethyl)nicotinamide: A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)nicotinamide, a derivative of nicotinamide (Vitamin B3), is a molecule of significant interest in pharmaceutical and cosmetic research. Primarily recognized as the principal metabolite of the antianginal drug nicorandil, its own biological activities are a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, detailing its known roles, potential therapeutic applications, and the methodologies for its study. We will delve into its metabolic fate, its established (though limited) direct pharmacological effects, and the inferred activities based on its structural relationship to nicotinamide. This guide is intended to be a resource for researchers, scientists, and drug development professionals, providing a foundation for future exploration of this intriguing molecule.

Introduction: Unveiling the Identity of this compound

This compound, also known by its synonym 2-hydroxyethyl niacinamide, is a chemical entity that bridges the worlds of cardiovascular pharmacology and dermatological science. Its chemical structure features a nicotinamide core with a hydroxyethyl group attached to the amide nitrogen, a modification that influences its physicochemical properties such as solubility.

Historically, this compound (often referred to in earlier literature as SG-86) came into the scientific spotlight as the main and pharmacologically less active metabolite of nicorandil[1]. Nicorandil, a potent coronary vasodilator, exerts its therapeutic effect through a dual mechanism involving the opening of ATP-sensitive potassium channels and nitric oxide donation. Following administration, nicorandil is extensively metabolized to this compound. While early studies concluded that this metabolite has negligible direct effects on the cardiovascular system, its prevalence in circulation post-nicorandil administration has prompted further investigation into its broader biological significance.

Beyond its role as a metabolite, this compound is also explored for its potential as a standalone active ingredient, particularly in cosmetic and dermatological formulations where it is suggested to enhance skin hydration, improve barrier function, and exert anti-inflammatory effects[2]. This guide will dissect the available evidence for these activities, providing a critical analysis of the current state of knowledge.

Synthesis and Physicochemical Properties

The synthesis of this compound is well-documented, primarily in the context of its use as a key intermediate in the production of nicorandil[3][4][5]. A common synthetic route involves the reaction of a nicotinic acid derivative, such as methyl nicotinate, with monoethanolamine[4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1][6] |

| CAS Number | 6265-73-2 | [6] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and alcohol | [2] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is intrinsically linked to the metabolism of its parent drug, nicorandil. Following oral administration of nicorandil, this compound is rapidly formed and becomes the predominant circulating metabolite[1]. Studies have shown that it is readily absorbed from the gastrointestinal tract[7]. While it is considered pharmacologically inactive from a cardiovascular standpoint, its metabolic fate is of interest. It is further metabolized into nicotinamide and nicotinic acid[1].

It is crucial to differentiate the pharmacokinetics of this compound when administered directly versus when it is formed as a metabolite. To date, there is a scarcity of published studies on the independent pharmacokinetic profile of directly administered this compound.

Biological Activities and Mechanisms of Action

The biological activities of this compound can be categorized into two main areas: its established role as a metabolite and its potential as an independent bioactive molecule. The latter is largely inferred from the well-documented activities of its parent compound, nicotinamide.

Role as a Metabolite of Nicorandil

As the primary denitrated metabolite of nicorandil, this compound has been shown to have minimal direct vasodilatory or other cardiovascular effects[1]. Its rapid formation and circulation, however, are critical considerations in the overall pharmacological and toxicological assessment of nicorandil.

Potential as an Independent Bioactive Molecule

The structural similarity of this compound to nicotinamide provides a strong rationale for investigating its potential in areas where nicotinamide has shown efficacy.

Nicotinamide is a well-established anti-inflammatory and antioxidant agent. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro[8][9]. Mechanistically, nicotinamide is known to inhibit the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair and inflammatory processes[10]. Furthermore, nicotinamide can modulate the NF-κB signaling pathway, a key regulator of inflammation[9][11][12][13].

While direct evidence for this compound is limited, it is plausible that it shares some of these properties. A comparative analysis of N-(hydroxymethyl)nicotinamide and 1-methylnicotinamide suggests that derivatives of nicotinamide can possess anti-inflammatory activity[14]. Further research is warranted to elucidate the specific anti-inflammatory and antioxidant mechanisms of this compound.

Nicotinamide has demonstrated neuroprotective effects in various in vitro and in vivo models of neurological damage. It can protect neurons from excitotoxicity and cerebral ischemia by preventing the depletion of NAD+[15]. Studies have shown that nicotinamide can reduce oxidative stress and neuroinflammation in models of Parkinson's disease by modulating the Nrf2/HO-1 and TLR4 signaling pathways. Pre-treatment with nicotinamide has been shown to protect human cortical neurons from the toxic effects of tertiary butylhydroperoxide by reducing the levels of pro-apoptotic proteins like p53 and p21/WAF-1[16]. Nicotinamide has also been shown to promote the differentiation of embryonic stem cells into neurons[17][18]. Given these potent neuroprotective properties of nicotinamide, its hydroxyethyl derivative is a compelling candidate for investigation in the context of neurodegenerative diseases.

This compound is utilized in cosmetic formulations for its potential benefits to skin health[2]. These applications are largely based on the well-documented effects of nicotinamide on the skin. Nicotinamide has been shown to improve the skin barrier function, increase skin hydration, reduce wrinkles, and have a lightening effect on hyperpigmentation[10][19]. It is believed to enhance the production of ceramides and other lipids that are crucial for maintaining the epidermal barrier[20]. Its anti-inflammatory properties are also beneficial in managing skin conditions like acne[19]. While this compound is marketed for similar benefits, dedicated studies are needed to confirm its efficacy and elucidate its specific mechanisms of action on skin cells.

Experimental Protocols and Methodologies

For researchers investigating the biological activities of this compound, a variety of in vitro and in vivo assays can be employed. The following protocols, adapted from studies on nicotinamide and related compounds, provide a starting point for such investigations.

In Vitro Anti-inflammatory Activity Assessment

This protocol outlines a general workflow for assessing the anti-inflammatory effects of this compound in a macrophage cell line.

Caption: Workflow for in vitro anti-inflammatory assessment.

Step-by-Step Methodology:

-

Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Analysis:

-

Nitric Oxide Measurement: Use the Griess assay to quantify nitrite levels in the culture supernatant as an indicator of nitric oxide production.

-

Cytokine Measurement: Employ ELISA to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

-

Protein Expression Analysis: Perform Western blotting on cell lysates to analyze the expression of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, IκBα).

-

Antioxidant Capacity Assessment

Several assays can be used to determine the antioxidant capacity of this compound.

Caption: Common assays for determining antioxidant capacity.

Methodology Overview:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This spectrophotometric assay measures the ability of the compound to scavenge the stable DPPH free radical.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of the antioxidant to quench the pre-formed ABTS radical cation.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This fluorescence-based assay measures the ability of the antioxidant to protect a fluorescent probe from oxidative damage.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

In Vivo Neuroprotection Study

A potential in vivo study to assess the neuroprotective effects of this compound could involve a model of neurodegeneration, such as the MPTP-induced mouse model of Parkinson's disease.

Experimental Workflow:

-

Animal Model: Utilize a well-established animal model of a specific neurodegenerative disease.

-

Treatment Groups: Include a control group, a disease-model group, and disease-model groups treated with different doses of this compound.

-

Behavioral Analysis: Conduct behavioral tests to assess motor function and cognitive deficits.

-

Histopathological Analysis: Perform immunohistochemical staining of brain tissue to quantify neuronal loss and the expression of relevant biomarkers (e.g., tyrosine hydroxylase for dopaminergic neurons).

-

Biochemical Analysis: Measure markers of oxidative stress and inflammation in brain homogenates.

Future Directions and Research Opportunities

The current body of literature presents a clear opportunity for further research into the direct biological activities of this compound. Key areas for future investigation include:

-

Elucidation of Direct Mechanisms of Action: In-depth studies are needed to determine if this compound directly interacts with cellular targets, such as sirtuins or components of the NF-κB pathway, or if its effects are solely due to its conversion to nicotinamide.

-

Quantitative In Vitro and In Vivo Studies: There is a critical need for quantitative data, including IC50 values for various biological activities and dose-response relationships in relevant in vivo models.

-

Head-to-Head Comparison with Nicotinamide: Rigorous comparative studies are required to understand the relative potency and efficacy of this compound versus nicotinamide in various biological assays.

-

Pharmacokinetic Profiling: A comprehensive pharmacokinetic study of directly administered this compound is essential for its potential development as a therapeutic or cosmetic agent.

-

Toxicology and Safety Assessment: While generally considered safe, a thorough toxicological evaluation of this compound is necessary, especially for long-term and high-dose applications.

Conclusion

This compound occupies a unique position at the intersection of established pharmacology and emerging therapeutic potential. While its role as the primary metabolite of nicorandil is well-defined, its intrinsic biological activities remain an area ripe for exploration. The structural analogy to nicotinamide provides a strong foundation for investigating its anti-inflammatory, antioxidant, neuroprotective, and dermatological properties. This technical guide has synthesized the current knowledge and provided a framework for future research. It is our hope that this document will serve as a valuable resource for the scientific community, stimulating further investigation into the multifaceted biological activities of this compound and paving the way for its potential application in new therapeutic and cosmetic innovations.

References

- WO2012089769A1 - Process for the manufacture of nicorandil - Google P

-

This compound | C8H10N2O2 | CID 72663 - PubChem. (URL: [Link])

- KR20140013232A - Process for the preparation of n-(2-hydroxyethyl)

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology, 84(2), 234–237. (URL: [Link])

-

The preparation method of nicorandil - Patent CN-111269175-A - PubChem. (URL: [Link])

-

Nicotinamide - DermNet. (URL: [Link])

-

Ungerer, J. P., Burger, J. R., & Bissbort, S. H. (2002). Nicotinamide is a potent inhibitor of proinflammatory cytokines. Clinical & Experimental Immunology, 130(2), 214–219. (URL: [Link])

-

The effect of tertiary butylhydroperoxide and nicotinamide on human cortical neurons. - Abstract - Europe PMC. (URL: [Link])

- EP2658839B1 - Process for the manufacture of nicorandil - Google P

-

Bains, P., Kaur, M., Kaur, J., & Sharma, S. (2019). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology, 85(6), 663-667. (URL: [Link])

-

Fania, L., Mazzanti, C., Campione, E., Candi, E., Abeni, D., & Dellambra, E. (2019). Nicotinamide in dermatology. Expert Opinion on Emerging Drugs, 24(3), 255-267. (URL: [Link])

-

Das, S., & Basu, A. (2013). Nicotinamide promotes neuronal differentiation of mouse embryonic stem cells in vitro. Journal of Neuroscience Research, 91(12), 1541-1550. (URL: [Link])

-

Liu, D., Gharavi, R., Pitta, M., Gleichmann, M., & Mattson, M. P. (2009). Nicotinamide prevents NAD+ depletion and protects neurons against excitotoxicity and cerebral ischemia: NAD+ consumption by SIRT1 may endanger energetically compromised neurons. Neuromolecular medicine, 11(1), 28–42. (URL: [Link])

-

Safety Data Sheet Nicotinamide Revision 5, Date 04 Aug 2022 - Redox. (URL: [Link])

-

Tanno, O., Ota, Y., Kitamura, N., Katsube, T., & Inoue, S. (2000). Nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier. The British journal of dermatology, 143(3), 524–531. (URL: [Link])

-

Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and Molecular Life Sciences, 74(18), 3347–3362. (URL: [Link])

-

This compound (C8H10N2O2) - PubChemLite. (URL: [Link])

-

Airhart, S. E., Shireman, L. M., Risler, L. J., Anderson, G. D., Nagana, G. A., Jacobson, M. P., & O'Brien, K. D. (2017). An open-label, non-randomized study of the pharmacokinetics of the nutritional supplement nicotinamide riboside (NR) and its effects on blood NAD+ levels in healthy volunteers. PloS one, 12(12), e0186459. (URL: [Link])

-

Mitchell, S. J., Bernier, M., Aon, M. A., Cortassa, S., Kim, S., Fang, E. F., ... & de Cabo, R. (2018). Nicotinamide improves aspects of healthspan but not lifespan in mice. Cell metabolism, 27(3), 667-676.e4. (URL: [Link])

-

Frydman, G. H., & Penna, C. (1996). Pharmacokinetics of nicorandil. Journal of cardiovascular pharmacology, 28 Suppl 1, S1-8. (URL: [Link])

-

Vieira, A. S., de Oliveira, V. A., de Faria, F. M., da Silva, G. H., & de Albuquerque, S. (2012). Antinociceptive and anti-inflammatory activities of nicotinamide and its isomers in different experimental models. Pharmacology, 89(5-6), 319–328. (URL: [Link])

-

Katalinic, M., Biscan, M., Huzanic, A., Drenjancevic, I., & Veszelka, S. (2023). Nicotinamide derivatives protect the blood-brain barrier against oxidative stress. Biomedicine & Pharmacotherapy, 165, 115161. (URL: [Link])

-

Frydman, A. (1992). Pharmacokinetic profile of nicorandil in humans: an overview. Journal of cardiovascular pharmacology, 20 Suppl 3, S34-44. (URL: [Link])

-

Tarragó, M. G., Chini, C. C., Kanamori, K. S., Warner, G. M., Caride, A., de Oliveira, G. C., ... & Chini, E. N. (2018). A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by restoring NAD+ levels. Cell metabolism, 27(5), 1081-1095.e10. (URL: [Link])

-

Hwang, E. S., & Song, S. B. (2017). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Cellular and molecular life sciences : CMLS, 74(18), 3347–3362. (URL: [Link])

-

Rzemieniec, J., Litwa, E., Wnuk, A., Lason, W., Krzeptowski, W., & Kajta, M. (2020). Nicotinamide restricts neural precursor proliferation to enhance catecholaminergic neuronal subtype differentiation from mouse embryonic stem cells. Molecular neurobiology, 57(9), 3896–3913. (URL: [Link])

-

Diguet, N., Trammell, S. A., Tannous, C., Deloux, R., Piquereau, J., Mougenot, N., ... & Brenner, C. (2018). Nicotinamide for the treatment of heart failure with preserved ejection fraction. Science translational medicine, 10(429), eaao5842. (URL: [Link])

-

Hwang, E. S. (2020). Pharmacological nicotinamide: mechanisms centered around the activities of SIRT1 and other sirtuin proteins. Journal of lipid and atherosclerosis, 9(3), 339-351. (URL: [Link])

-

Lappas, M. (2013). The anti-inflammatory and antioxidative effects of nicotinamide, a vitamin B(3) derivative, are elicited by FoxO3 in human gestational tissues: Implications for preterm birth. The Journal of endocrinology, 216(1), 133–144. (URL: [Link])

-

Nicorandil - Deranged Physiology. (URL: [Link])

-

Sauve, A. A., & Schramm, V. L. (2005). Mechanism of sirtuin inhibition by nicotinamide: altering the NAD+ cosubstrate specificity of a Sir2 enzyme. Biochemistry, 44(10), 3838–3844. (URL: [Link])

-

Shang, Y., He, J., & Li, W. (2021). Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds?. International journal of molecular sciences, 22(15), 8196. (URL: [Link])

-

Skokowa, J., Lan, D., & Welte, K. (2009). The role of sirtuin 2 activation by nicotinamide phosphoribosyltransferase in the aberrant proliferation and survival of myeloid leukemia cells. Haematologica, 94(10), 1369–1373. (URL: [Link])

-

Iratni, H., & Al-Otaibi, M. (2021). Nanoparticle-Based Assays for Antioxidant Capacity Determination. Nanomaterials (Basel, Switzerland), 11(10), 2536. (URL: [Link])

-

Korzycka, L. Z., & Witczak, M. K. (1999). The study on organic nitrates. Part 2. Determination of N-(2-nitroxyethyl)nicotinamide (nicorandil) and its decomposition product using HPLC method. Acta poloniae pharmaceutica, 56(1), 17–19. (URL: [Link])

-

Modulation of Nrf2 and NF-kB pathways by selected phytochemicals in vitro and in vivo model. - ResearchGate. (URL: [Link])

-

Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2021). Recent Advances in Antioxidant Capacity Assays. Talanta, 224, 121880. (URL: [Link])

-

Liu, Z., Wang, Y., Li, H., & Liu, H. (2021). Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity. Frontiers in pharmacology, 12, 659939. (URL: [Link])

-

Xi, J., & Zhou, J. (2021). Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions. Nanomaterials (Basel, Switzerland), 11(10), 2689. (URL: [Link])

Sources

- 1. Buy this compound (EVT-1178873) | 6265-73-2 [evitachem.com]

- 2. CAS 6265-73-2: this compound | CymitQuimica [cymitquimica.com]

- 3. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 4. KR20140013232A - Process for the preparation of this compound and nicorandil - Google Patents [patents.google.com]

- 5. The preparation method of nicorandil - Patent CN-111269175-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C8H10N2O2 | CID 72663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nicotinamide: Mechanism of action and indications in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 11. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]